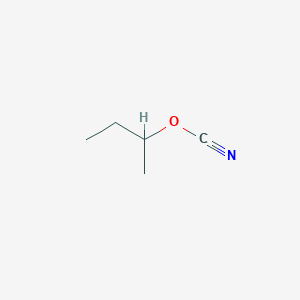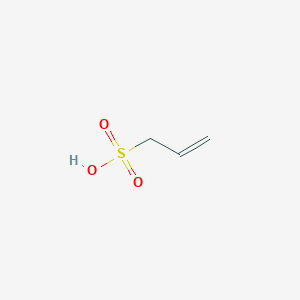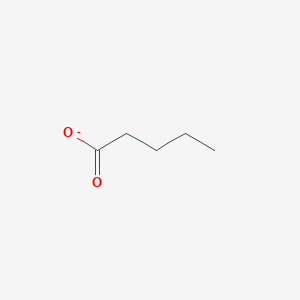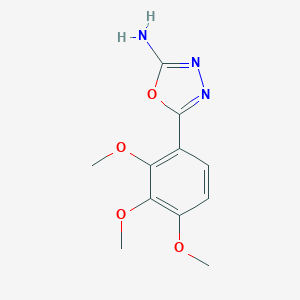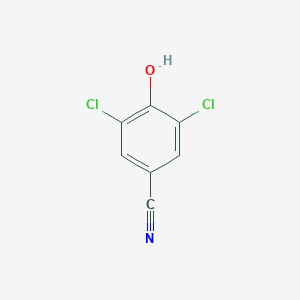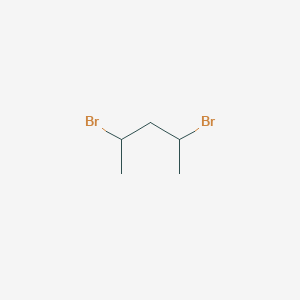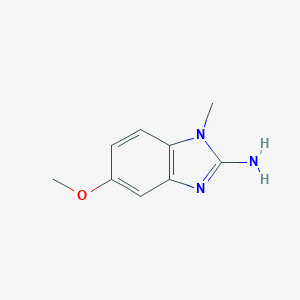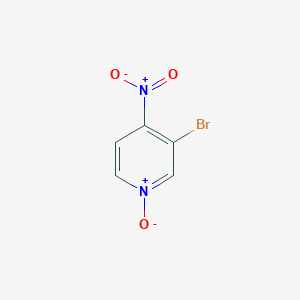
3-Bromo-4-nitropyridine N-oxide
Übersicht
Beschreibung
3-Bromo-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3BrN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-Bromo-4-nitropyridine N-oxide involves several steps. One method starts from the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by a reduction of the nitro moiety into the corresponding aminopyridine, which is finally condensed with alkane- or trifluoromethanesulfonyl chloride to obtain the corresponding sulfonamides . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-nitropyridine N-oxide consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms . The InChI key for this compound is YZQMKADIENBVLH-UHFFFAOYSA-N .
Chemical Reactions Analysis
In chemical reactions, 3-Bromo-4-nitropyridine N-oxide partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3- (3′-nitro)pyridine .
Physical And Chemical Properties Analysis
3-Bromo-4-nitropyridine N-oxide has a molecular weight of 218.99 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is sparingly soluble in water (0.92 g/L at 25°C) .
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Properties
3-Bromo-4-nitropyridine N-oxide exhibits unique structural and spectroscopic characteristics. A study by Hanuza et al. (2002) analyzed its crystal structure, revealing an orthorhombic space group and interesting aspects like nearly coplanar Br ion with the pyridine ring and displacement of oxygen atoms of the nitro group. The study also examined the polarized Fourier transform IR and Raman spectra, highlighting the significance of intermolecular C—H···O contacts in these molecules (Hanuza et al., 2002).
Chemical Reactivity and Derivative Synthesis
The reactivity of 3-Bromo-4-nitropyridine N-oxide is a key area of research. Hertog et al. (2010) demonstrated that the nitro group in 4-nitropyridine N-oxide can be replaced by negative ions, leading to various 4-substituted pyridine-N-oxides and pyridines, showing its utility in synthesizing diverse derivatives (Hertog et al., 2010). Another study by Zhang & Duan (2011) explored facile arylation and alkylation of nitropyridine N-oxides, including 3-Bromo-4-nitropyridine N-oxide, through reactions with Grignard reagents, highlighting its versatile applications in synthesizing various pyridine compounds (Zhang & Duan, 2011).
Applications in Synthesis of Radiopharmaceuticals
The compound has also been utilized in the synthesis of radiopharmaceuticals. Brugarolas et al. (2016) described the synthesis of meta-substituted fluoropyridines using 3-Bromo-4-nitropyridine N-oxide, a method significant for pharmaceutical and radiopharmaceutical applications (Brugarolas et al., 2016).
Halogen Bonding in Cocrystals
In cocrystal studies, the compound's role in forming halogen bonds has been noted. Wzgarda-Raj et al. (2020) analyzed cocrystals of thiourea with 3-bromo- and 4-nitropyridine N-oxide, observing C-Br...S halogen bonding interactions, which are significant for understanding molecular interactions in crystal engineering (Wzgarda-Raj et al., 2020).
Safety And Hazards
3-Bromo-4-nitropyridine N-oxide should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its primary application lies in the synthesis of other compounds, such as 4- (3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Future research may focus on exploring new synthesis methods and applications for this compound .
Eigenschaften
IUPAC Name |
3-bromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMKADIENBVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338339 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitropyridine N-oxide | |
CAS RN |
1678-49-5 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


